molecular formula C10H10N6O B11677615 6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol

Cat. No.: B11677615
M. Wt: 230.23 g/mol
InChI Key: WJMHCLJKVCDCKA-WUXMJOGZSA-N
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Description

6-METHYL-3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a triazine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of a pyridine derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-METHYL-3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHYL-3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-METHYL-3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 6-METHYL-3-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

The uniqueness of 6-METHYL-3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H10N6O/c1-7-9(17)13-10(16-14-7)15-12-6-8-2-4-11-5-3-8/h2-6H,1H3,(H2,13,15,16,17)/b12-6+

InChI Key

WJMHCLJKVCDCKA-WUXMJOGZSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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